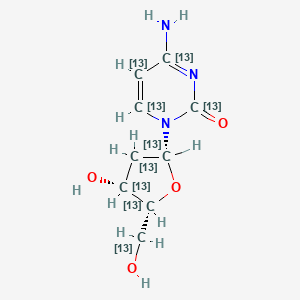

2'-Deoxycytidine-13C9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H13N3O4 |

|---|---|

分子量 |

236.15 g/mol |

IUPAC 名称 |

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI 键 |

CKTSBUTUHBMZGZ-JRGGLIPLSA-N |

手性 SMILES |

[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=[13CH][13C](=N[13C]2=O)N)[13CH2]O)O |

规范 SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to 2'-Deoxycytidine-¹³C₉: An Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2'-Deoxycytidine-¹³C₉, a stable isotope-labeled nucleoside essential for high-precision quantitative analysis. We will cover its core functions, biochemical pathways, detailed experimental protocols for its use, and relevant quantitative data.

Introduction to 2'-Deoxycytidine-¹³C₉

2'-Deoxycytidine-¹³C₉ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this molecule, all nine carbon atoms have been substituted with the heavy isotope, carbon-13 (¹³C). This substitution results in a mass shift of +9 Daltons compared to its endogenous counterpart.

The key utility of 2'-Deoxycytidine-¹³C₉ lies in its near-identical chemical and physical properties to the unlabeled analyte. It co-elutes chromatographically and exhibits the same ionization efficiency in a mass spectrometer. However, its distinct mass allows it to be differentiated and quantified separately, making it an ideal internal standard for isotope dilution mass spectrometry. This technique is considered the gold standard for accurate quantification of analytes in complex biological matrices, as it corrects for sample loss during preparation and variations in instrument response.[1]

Core Function: Internal Standard and Metabolic Tracer

The primary function of 2'-Deoxycytidine-¹³C₉ is to serve as an internal standard for the precise quantification of endogenous 2'-deoxycytidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is critical in numerous research areas, including:

-

DNA Adduct Analysis: Quantifying modified nucleosides that are biomarkers of DNA damage.[1]

-

Pharmacokinetics: Studying the metabolism and disposition of nucleoside analogue drugs.

-

Metabolomics: Investigating nucleotide metabolism and pool sizes in various physiological and pathological states.[2]

-

Clinical Diagnostics: Developing assays for diseases associated with altered nucleoside metabolism.

Furthermore, it can be used as a metabolic tracer to study the dynamics of DNA synthesis and turnover. When introduced to cells or organisms, it is processed through the nucleoside salvage pathway and incorporated into newly synthesized DNA.[3] By tracking the incorporation of the ¹³C label over time, researchers can measure rates of DNA replication and repair.

Quantitative Data and Chemical Properties

The precise characteristics of both the labeled standard and the unlabeled analyte are crucial for experimental design.

| Property | 2'-Deoxycytidine (Analyte) | 2'-Deoxycytidine-¹³C₉ (Internal Standard) |

| Chemical Formula | C₉H₁₃N₃O₄ | ¹³C₉H₁₃N₃O₄ |

| Average Molar Mass | 227.22 g/mol | 236.16 g/mol |

| Monoisotopic Mass | 227.0957 Da | 236.1260 Da |

| Mass Shift | N/A | +9.0303 Da |

| Isotopic Purity | N/A | ≥98 atom % ¹³C |

| Chemical Purity | ≥99% (HPLC) | ≥95% (CP) |

| Appearance | White Crystalline Powder | White Crystalline Powder |

| Storage Temperature | 0 - 8 °C | -20°C |

Biochemical Pathway: The Nucleoside Salvage Pathway

2'-Deoxycytidine, whether labeled or unlabeled, is primarily incorporated into the cellular nucleotide pool via the nucleoside salvage pathway. This pathway recycles nucleosides formed during the degradation of DNA and RNA.[4] The key enzymatic steps for 2'-deoxycytidine are a series of phosphorylations to generate the triphosphate form, which is the direct precursor for DNA synthesis.

-

Initial Phosphorylation: Deoxycytidine Kinase (dCK) phosphorylates 2'-deoxycytidine at the 5' hydroxyl group to form deoxycytidine monophosphate (dCMP).[5][6][7]

-

Second Phosphorylation: UMP/CMP kinase then adds a second phosphate (B84403) group, converting dCMP to deoxycytidine diphosphate (B83284) (dCDP).

-

Final Phosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of deoxycytidine triphosphate (dCTP).

-

DNA Incorporation: dCTP is then used by DNA polymerases as a building block for DNA replication and repair.

Experimental Protocols

This section outlines a standard workflow for the quantification of 2'-deoxycytidine from biological samples (e.g., purified DNA) using 2'-Deoxycytidine-¹³C₉ as an internal standard.

Experimental Workflow Overview

The overall process involves isolating DNA, hydrolyzing it to its constituent nucleosides, and then analyzing the resulting mixture by LC-MS/MS.

Detailed Methodologies

5.2.1 DNA Extraction

Objective: To isolate high-purity DNA from the biological matrix.

-

Lysis: Start with 1-5 million cells or an appropriate amount of tissue. Lyse cells using a buffer containing detergents (e.g., SDS) and Proteinase K. Incubate at 56°C for 1-2 hours with agitation.

-

Purification: Perform phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove proteins and lipids. Centrifuge to separate phases and carefully transfer the upper aqueous phase containing DNA to a new tube.

-

Precipitation: Precipitate the DNA by adding 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695). Incubate at -20°C for at least 1 hour.

-

Pelleting and Washing: Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant and wash the pellet with 70% ethanol.

-

Resuspension: Air-dry the pellet to remove residual ethanol and resuspend in an appropriate volume of nuclease-free water.

-

Quantification: Determine DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

5.2.2 Enzymatic Hydrolysis of DNA

Objective: To digest purified DNA into individual deoxynucleosides.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Purified DNA: 1-10 µg

-

Internal Standard: A known amount of 2'-Deoxycytidine-¹³C₉ (e.g., 5-10 pmol).

-

10X Reaction Buffer: 2 µL (e.g., NEB Nucleoside Digestion Mix Reaction Buffer).

-

Enzyme Mix: 1 µL (e.g., NEB Nucleoside Digestion Mix, #M0649S, containing nuclease and phosphatase).

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours. Overnight incubation can be performed for highly modified DNA.

-

Sample Cleanup: After digestion, remove enzymes by protein precipitation. Add 3 volumes (60 µL) of ice-cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube for analysis.

5.2.3 LC-MS/MS Analysis

Objective: To separate and quantify 2'-deoxycytidine and 2'-Deoxycytidine-¹³C₉.

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Example: 0-2 min (0% B), 2-10 min (0-30% B), 10-12 min (30-95% B), 12-14 min (95% B), 14.1-16 min (0% B for re-equilibration) |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | 2'-deoxycytidine: m/z 228.1 → 112.1 2'-Deoxycytidine-¹³C₉: m/z 237.1 → 116.1 |

Note: The MRM transition represents the fragmentation of the protonated parent nucleoside [M+H]⁺ to the protonated nucleobase fragment [BH₂]⁺. Collision energy and other source parameters must be optimized for the specific instrument used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte (2'-deoxycytidine, m/z 228.1 → 112.1) and the internal standard (2'-Deoxycytidine-¹³C₉, m/z 237.1 → 116.1).

-

Calculate Response Ratio: Determine the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).

-

Standard Curve: Prepare a calibration curve by analyzing standards containing a fixed amount of the internal standard and varying, known concentrations of the unlabeled 2'-deoxycytidine analyte. Plot the response ratio against the analyte concentration.

-

Quantify Unknowns: Use the response ratio from the unknown sample and the linear regression equation from the calibration curve to calculate the exact amount of 2'-deoxycytidine in the original sample. The final value is typically reported as the number of moles of 2'-deoxycytidine per mole of total deoxynucleosides or per microgram of initial DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2'-Deoxycytidine-¹³C₉: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxycytidine-¹³C₉, a stable isotope-labeled nucleoside crucial for a variety of research and drug development applications. This document details its chemical structure and properties, outlines its primary application in quantitative analysis, provides a detailed experimental protocol for its use as an internal standard, and illustrates its metabolic context.

Core Concepts and Chemical Identity

2'-Deoxycytidine-¹³C₉ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this molecule, all nine carbon atoms have been replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantitative studies.[1]

The unlabeled counterpart, 2'-deoxycytidine, is a fundamental component of deoxyribonucleic acid (DNA).[2] It is composed of a pyrimidine (B1678525) base, cytosine, linked to a deoxyribose sugar.[3][4] Within the cell, 2'-deoxycytidine can be phosphorylated to form deoxycytidine monophosphate (dCMP), a precursor for DNA synthesis.[2]

Synonyms: Deoxycytidine-¹³C₉; Cytosine deoxyriboside-¹³C₉; Deoxyribose cytidine-¹³C₉[1]

Chemical Structure and Physicochemical Properties

The foundational structure of 2'-Deoxycytidine-¹³C₉ is identical to its unlabeled form, with the key difference being the isotopic composition of the carbon backbone.

Chemical Structure:

Table 1: Physicochemical Properties of 2'-Deoxycytidine (Unlabeled)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₄ | [3][4] |

| Molecular Weight | 227.22 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 209-211 °C | [4] |

| Water Solubility | Soluble | [4] |

| Storage Temperature | -20°C | [6] |

Table 2: Specifications for Isotopically Labeled 2'-Deoxycytidine Analogs

Note: Data for 2'-Deoxycytidine-¹³C₉ is often provided for its phosphorylated or multi-labeled forms. The following data for a related compound, 2′-Deoxycytidine-¹³C₉,¹⁵N₃ 5′-monophosphate disodium (B8443419) salt, provides a strong indication of the typical specifications for such isotopically labeled standards.

| Property | Value | Reference |

| Isotopic Purity | ≥98 atom % | [6] |

| Chemical Purity | ≥95% (CP) | [6] |

| Form | Solid | [6] |

Applications in Research and Drug Development

The primary application of 2'-Deoxycytidine-¹³C₉ is as an internal standard in quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its chemical identity to the endogenous analyte, 2'-deoxycytidine, ensuring identical behavior during sample preparation, chromatography, and ionization. The mass difference allows for its distinct detection from the unlabeled form.

This is crucial for a variety of studies, including:

-

Pharmacokinetic studies: To accurately quantify the absorption, distribution, metabolism, and excretion of deoxycytidine-based drugs.

-

DNA modification analysis: To precisely measure the levels of epigenetic modifications, such as 5-methyl-2'-deoxycytidine, in genomic DNA.

-

Metabolomics: To trace the metabolic fate of deoxycytidine and related compounds within cellular pathways.

Experimental Protocols: Quantification of 2'-Deoxycytidine in Biological Samples using LC-MS/MS

The following is a representative protocol for the quantification of 2'-deoxycytidine in a biological sample, such as plasma or tissue, using 2'-Deoxycytidine-¹³C₉ as an internal standard.

Materials and Reagents

-

2'-Deoxycytidine (unlabeled standard)

-

2'-Deoxycytidine-¹³C₉ (internal standard)

-

Biological matrix (e.g., plasma, digested tissue)

-

Protein precipitation solution (e.g., cold acetonitrile (B52724) or methanol)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

Sample Preparation

-

Spiking of Internal Standard: To a known volume or weight of the biological sample, add a known amount of 2'-Deoxycytidine-¹³C₉ solution.

-

Protein Precipitation: Add three volumes of cold protein precipitation solution to the sample. Vortex vigorously to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 2'-deoxycytidine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2'-Deoxycytidine (unlabeled): Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion.

-

2'-Deoxycytidine-¹³C₉ (labeled): Monitor the transition of the precursor ion (M+9+H)⁺ to its corresponding product ion.

-

-

Data Analysis

-

Peak Integration: Integrate the peak areas for both the unlabeled 2'-deoxycytidine and the ¹³C₉-labeled internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.

-

Quantification: Determine the concentration of 2'-deoxycytidine in the original sample by comparing the calculated ratio to a standard curve prepared with known concentrations of unlabeled 2'-deoxycytidine and a constant concentration of the internal standard.

Visualization of Relevant Pathways and Workflows

Pyrimidine Salvage Pathway

2'-Deoxycytidine is a key component of the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the breakdown of DNA and RNA.[7][8] This is an energy-efficient alternative to de novo synthesis.

Caption: The metabolic fate of 2'-Deoxycytidine in the pyrimidine salvage pathway.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of the experimental protocol for quantifying an analyte using a stable isotope-labeled internal standard.

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 3. DNAmod: 2'-deoxycytidine [hoffmanlab.org]

- 4. 2'-Deoxycytidine [chembk.com]

- 5. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2′-Deoxycytidine-13C9,15N3 5′-monophosphate disodium salt ≥98 atom %, ≥95% (CP) [sigmaaldrich.com]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. m.youtube.com [m.youtube.com]

Illuminating the Building Blocks of Life: A Technical Guide to the Synthesis and Biosynthesis of ¹³C Labeled Deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to trace and understand the fate of cellular components is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful, non-radioactive method to elucidate metabolic pathways, study DNA dynamics, and screen for therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and biosynthesis of ¹³C labeled deoxycytidine, a crucial building block of DNA. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize the intricate workflows and pathways involved.

Chemical Synthesis of ¹³C Labeled Deoxycytidine

Chemical synthesis provides a direct and highly controllable route to ¹³C labeled deoxycytidine, allowing for site-specific labeling. A common and effective strategy involves the glycosylation of a ¹³C-labeled pyrimidine (B1678525) base with a protected deoxyribose derivative.

One established method utilizes Hoffer's α-chlorosugar for the direct nucleosidation of a labeled cytosine precursor.[1] This approach offers a reliable pathway to produce atom-specifically modified DNA building blocks.[1] The synthesis of 5-D-6-¹³C-2'-deoxycytidine, for instance, can be achieved starting from a ¹³C-labeled uracil (B121893) derivative which is subsequently converted to the desired deoxycytidine nucleoside.[1]

Generalized Synthetic Workflow

The chemical synthesis can be conceptually broken down into the preparation of the labeled pyrimidine base and the subsequent coupling with the deoxyribose moiety, followed by deprotection and purification.

Experimental Protocol: Synthesis of 6-¹³C-2'-Deoxycytidine (Adapted from literature[1])

Materials:

-

[6-¹³C]-Uracil

-

Hoffer's α-chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose)

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMS-Cl)

-

Anhydrous acetonitrile (B52724)

-

Aqueous ammonia (B1221849)

-

Pyridine

-

Acetic anhydride

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Persilylation of [6-¹³C]-Uracil: In a flame-dried flask under an inert atmosphere, suspend [6-¹³C]-Uracil in anhydrous acetonitrile. Add HMDS and a catalytic amount of TMS-Cl. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated uracil derivative. Remove the solvent under reduced pressure.

-

Glycosylation: Dissolve the dried silylated uracil in anhydrous acetonitrile and add a solution of Hoffer's α-chlorosugar in anhydrous acetonitrile. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Protection: Quench the reaction with methanol (B129727) and evaporate the solvent. The crude product, 3',5'-di-O-toluoyl-6-¹³C-2'-deoxyuridine, is purified by silica gel chromatography.

-

Conversion to Deoxycytidine:

-

Treat the protected deoxyuridine with a solution of 1,2,4-triazole, phosphorus oxychloride, and triethylamine in anhydrous acetonitrile.

-

After the reaction is complete, add aqueous ammonia to the reaction mixture and stir at room temperature. This step converts the uracil moiety to a cytosine moiety.

-

-

Deprotection:

-

Remove the toluoyl protecting groups by treating with sodium methoxide (B1231860) in methanol.

-

The resulting 6-¹³C-2'-deoxycytidine is then purified by column chromatography.

-

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may need to be optimized.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis combines the precision of chemical synthesis for preparing labeled precursors with the efficiency and specificity of enzymatic reactions.[2][3] This approach is particularly advantageous for producing uniformly or selectively labeled nucleoside triphosphates (NTPs), which can then be used for the in vitro synthesis of labeled DNA.[2][4][5]

A powerful strategy involves the enzymatic coupling of a chemically synthesized ¹³C-labeled nucleobase with a ribose or deoxyribose donor.[2] For instance, uridine (B1682114) phosphorylase can catalyze the reaction between a labeled uracil and ribose-1-phosphate (B8699412) to form uridine, which can then be converted to deoxyuridine and subsequently to deoxycytidine through enzymatic pathways.

Chemo-enzymatic Synthesis Workflow

Experimental Protocol: Enzymatic Conversion of ¹³C-Uridine to ¹³C-Deoxycytidine Triphosphate (Generalized)

Materials:

-

¹³C-Uridine (from chemical synthesis)

-

ATP, dATP

-

Uridine kinase

-

Ribonucleotide reductase

-

Deoxycytidylate deaminase

-

Thymidylate synthase (if producing dTMP as well)

-

Appropriate buffers and cofactors (e.g., MgCl₂, DTT)

-

Enzymes for subsequent phosphorylation steps (e.g., nucleoside monophosphate kinase, nucleoside diphosphate (B83284) kinase)

Procedure:

-

Phosphorylation of ¹³C-Uridine: Incubate ¹³C-Uridine with uridine kinase and ATP in a suitable buffer to produce ¹³C-Uridine monophosphate (UMP).

-

Reduction to Deoxyuridine Diphosphate: The ¹³C-UMP is first converted to ¹³C-Uridine diphosphate (UDP) using nucleoside monophosphate kinase and ATP. Subsequently, ribonucleotide reductase, with dATP as a co-factor, reduces ¹³C-UDP to ¹³C-deoxyuridine diphosphate (dUDP).

-

Conversion to Deoxycytidine Triphosphate:

-

¹³C-dUDP is converted to ¹³C-deoxyuridine triphosphate (dUTP) using nucleoside diphosphate kinase and ATP.

-

dUTP can be aminated to deoxycytidine triphosphate (dCTP) by CTP synthetase, although this is more common in the de novo pathway. In many enzymatic syntheses, the conversion happens at the monophosphate or diphosphate level. For instance, dUMP can be converted to dCMP.

-

Alternatively, ¹³C-labeled cytidine (B196190) can be used as a starting material and processed through a similar phosphorylation and reduction cascade.

-

Biosynthesis of ¹³C Labeled Deoxycytidine

Biosynthesis, or metabolic labeling, involves growing microorganisms or cells in a medium where the primary carbon source is ¹³C-labeled, such as [U-¹³C]-glucose.[6][7] The cells will then incorporate the ¹³C into their metabolic pathways, leading to the production of uniformly ¹³C-labeled biomolecules, including deoxycytidine. This method is ideal for producing globally labeled DNA for structural and dynamic studies.[4][5][8]

Biosynthetic Labeling Workflow

Experimental Protocol: Uniform ¹³C-Labeling in E. coli

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Minimal medium (e.g., M9)

-

[U-¹³C]-Glucose (as the sole carbon source)

-

¹⁵NH₄Cl (if ¹⁵N labeling is also desired)

-

Standard antibiotics and inducers (e.g., IPTG) if expressing a target protein

-

Lysis buffer

-

DNase I, Nuclease P1, Alkaline phosphatase

-

HPLC system for purification

Procedure:

-

Cell Culture: Grow E. coli in a minimal medium containing [U-¹³C]-glucose as the sole carbon source. For uniform labeling, it is crucial that no other carbon sources are present.

-

Induction and Harvesting: If applicable, induce protein expression. Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late log phase).

-

DNA Extraction: Lyse the cells using a suitable method (e.g., sonication, French press). Remove cell debris by centrifugation. Extract the genomic DNA using standard protocols (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

-

Enzymatic Digestion:

-

Resuspend the purified DNA in a suitable buffer.

-

Digest the DNA to individual deoxynucleoside monophosphates (dNMPs) using DNase I and Nuclease P1.

-

Dephosphorylate the dNMPs to deoxynucleosides using alkaline phosphatase.

-

-

Purification: Separate and purify the ¹³C-labeled deoxycytidine from the other deoxynucleosides using reverse-phase HPLC.

Quantitative Data Summary

The efficiency and outcome of these methods can vary significantly. The following tables summarize key quantitative data from the literature to aid in method selection.

Table 1: Comparison of Synthesis and Biosynthesis Methods for ¹³C-Deoxycytidine Production

| Method | Typical Yield | Isotopic Enrichment | Key Advantages | Key Disadvantages |

| Chemical Synthesis | 10-40% overall yield | >98% (site-specific) | High control over label position, high enrichment. | Multi-step, can be complex and time-consuming. |

| Chemo-enzymatic | Up to 80% for enzymatic steps[2] | >98% (site-specific or uniform) | High yields, high specificity, milder conditions. | Requires purified enzymes, initial chemical synthesis of precursors. |

| Biosynthesis | Variable, depends on cell mass and DNA content | Up to 99% (uniform) | Produces globally labeled DNA, relatively simple culture setup. | Lack of site-specificity, potential for isotopic scrambling, requires extensive purification. |

Table 2: Reported Yields and Isotopic Enrichment for ¹³C-Labeled Nucleoside/Nucleotide Synthesis

| Labeled Product | Method | Starting Material | Reported Yield | Isotopic Purity | Reference |

| 6-¹³C-Thymidine Phosphoramidite | Chemical Synthesis | 6-¹³C-Potassium cyanide | ~10% (unoptimized) | Not specified | [1] |

| ¹³C/¹⁵N-labeled ATP and GTP | Chemo-enzymatic | Chemically synthesized ribose and nucleobase | Up to 90% | >98% | [3] |

| Uniformly ¹³C,¹⁵N-labeled DNA | Enzymatic Synthesis (Taq polymerase) | Labeled dNTPs | ~80% incorporation of dNTPs | >95% | [5] |

| ¹³C-labeled DNA | Biosynthesis (Methylobacterium extorquens) | ¹³C-Methanol | 200 mg RNA/L culture | >98% | [8] |

Conclusion

The synthesis and biosynthesis of ¹³C labeled deoxycytidine are critical for advancing our understanding of DNA biology and for the development of novel therapeutics. Chemical synthesis offers unparalleled control for site-specific labeling, while chemo-enzymatic methods provide a highly efficient and specific alternative. Biosynthesis remains the method of choice for producing uniformly labeled DNA for comprehensive structural and dynamic analyses. The selection of the most appropriate method will depend on the specific research question, the desired labeling pattern, and the available resources. This guide provides the foundational knowledge and detailed protocols to empower researchers in harnessing the power of stable isotope labeling for their scientific endeavors.

References

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]

- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biosynthesis of {sup 13}C-, {sup 15}N-labeled deoxynucleosides useful for biomolecular structural determinations [electronic resource]. in SearchWorks catalog [searchworks.stanford.edu]

In-Depth Technical Guide: 2'-Deoxycytidine-¹³C₉

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular formula and molecular weight of the isotopically labeled compound 2'-Deoxycytidine-¹³C₉. This information is critical for a range of applications in biomedical research, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Core Molecular Data

The fundamental characteristics of 2'-Deoxycytidine (B1670253) and its ¹³C-labeled variant are presented below. The isotopic labeling with nine ¹³C atoms significantly increases the molecular weight of the parent compound, providing a distinct mass shift for analytical purposes.

| Compound | Molecular Formula | Isotopic Composition | Monoisotopic Mass (Da) |

| 2'-Deoxycytidine | C₉H₁₃N₃O₄[1][2][3][4][5] | Natural Abundance | 227.0906 |

| 2'-Deoxycytidine-¹³C₉ | ¹³C₉H₁₃N₃O₄ | 9 x ¹³C | 236.0906 |

Calculation of Molecular Weight

The molecular weight of 2'-Deoxycytidine-¹³C₉ is calculated by summing the masses of its constituent atoms. For this calculation, the mass of the stable isotope Carbon-13 is used, along with the standard atomic weights of hydrogen, nitrogen, and oxygen.

Atomic Masses Used for Calculation:

-

Carbon-13 (¹³C): 13.00335 u

-

Hydrogen (H): 1.008 u[6]

-

Nitrogen (N): 14.007 u[7]

-

Oxygen (O): 15.999 u[8]

Calculation:

(9 x 13.00335) + (13 x 1.008) + (3 x 14.007) + (4 x 15.999) = 236.12115 u

Logical Relationship Diagram

The following diagram illustrates the relationship between the unlabeled and the isotopically labeled 2'-Deoxycytidine.

Experimental Protocols

This document focuses on the fundamental molecular properties of 2'-Deoxycytidine-¹³C₉. As such, experimental protocols for its use are application-dependent and beyond the scope of this guide. Researchers should refer to specific analytical methods and experimental designs relevant to their field of study, such as quantitative mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, or tracer studies in metabolic research.

References

- 1. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 2'-deoxycytidine [hoffmanlab.org]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

The Core Principles of Stable Isotope Labeling with 13C Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of compounds through complex biochemical pathways.[1] This guide focuses on the application of stable isotope labeling using carbon-13 (¹³C) labeled nucleosides to study RNA dynamics, a critical area of research in fundamental biology and drug development.[2][3] The incorporation of ¹³C-labeled nucleosides into newly synthesized RNA allows for the precise measurement of RNA turnover rates, the quantification of RNA modifications, and the elucidation of metabolic pathways influencing nucleotide metabolism.[4][5] This approach offers a significant advantage over traditional methods by providing a dynamic view of the transcriptome without the use of radioactive tracers.[1]

Core Principles

The fundamental principle of stable isotope labeling with ¹³C nucleosides lies in providing cells with nucleosides (e.g., uridine, cytidine, adenosine, guanosine) in which one or more ¹²C atoms have been replaced by ¹³C.[2] These labeled nucleosides are taken up by cells and enter the nucleotide salvage pathway, where they are phosphorylated to become nucleotide triphosphates (NTPs).[6][7] These ¹³C-labeled NTPs are then incorporated into newly transcribed RNA molecules by RNA polymerases.

The key to this technique is the ability to distinguish between pre-existing (unlabeled) RNA and newly synthesized (¹³C-labeled) RNA. This distinction is typically achieved using mass spectrometry (MS).[4][8] The incorporation of ¹³C atoms results in a predictable mass shift in the RNA fragments or individual nucleosides after enzymatic digestion.[8] By quantifying the ratio of labeled to unlabeled species, researchers can determine the rates of RNA synthesis and decay.[3]

Key Applications in Research and Drug Development

-

Measuring RNA Turnover: Determining the synthesis and decay rates (half-lives) of specific RNA transcripts provides insights into gene expression regulation.[2][3]

-

Studying RNA Modifications: Tracing the dynamics of RNA modifications, such as methylation, by using ¹³C-labeled methyl donors like methionine in conjunction with nucleoside labeling.[5][9]

-

Metabolic Flux Analysis: Understanding how carbon from various sources is channeled through nucleotide synthesis pathways and how these pathways are altered in disease states or by drug treatment.[2]

-

Drug Mechanism of Action: By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected, helping to confirm drug-target engagement.[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with ¹³C-Uridine for Turnover Analysis

This protocol outlines the general steps for labeling newly transcribed RNA in cultured mammalian cells using ¹³C-uridine.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

¹³C-labeled Uridine (e.g., [U-¹³C₉,¹⁵N₂]-Uridine)

-

TRIzol reagent or other RNA extraction kit

-

Nuclease-free water

Procedure:

-

Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Labeling:

-

Prepare the labeling medium by supplementing the complete culture medium with the desired concentration of ¹³C-uridine (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically for each cell line.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a specific period (the "pulse"). The length of the pulse will depend on the turnover rate of the RNA of interest. For rapidly turning over transcripts, a short pulse (e.g., 15-60 minutes) is recommended.[10]

-

-

Harvesting and RNA Extraction:

-

After the labeling period, wash the cells with ice-cold PBS to remove excess labeled nucleoside.

-

Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's protocol.

-

Perform RNA extraction using a standard chloroform-isopropanol precipitation method.[11]

-

-

RNA Quantification and Quality Control:

-

Resuspend the RNA pellet in nuclease-free water.

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

Protocol 2: Digestion of RNA to Nucleosides for Mass Spectrometry Analysis

This protocol describes the enzymatic digestion of total RNA into individual nucleosides for subsequent analysis by LC-MS/MS.

Materials:

-

Purified total RNA from ¹³C-labeling experiment

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

-

BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

LC-MS grade water and acetonitrile

Procedure:

-

Enzymatic Digestion:

-

In a microcentrifuge tube, combine approximately 1-5 µg of total RNA with Nuclease P1 in Nuclease P1 buffer.

-

Incubate at 37°C for 2 hours.

-

Add BAP and BAP buffer to the reaction mixture.

-

Incubate at 37°C for an additional 2 hours.

-

-

Sample Preparation for LC-MS/MS:

-

After digestion, centrifuge the sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The primary output from these experiments is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given nucleoside. This data can be used to calculate RNA turnover rates and quantify modifications.

| Parameter | Description | Example Value | Reference |

| ¹³C-Uridine Enrichment | Percentage of newly synthesized RNA that is labeled with ¹³C-uridine after a defined pulse period. | 5-15% after 1 hour | [10] |

| mRNA Half-life | The time it takes for 50% of a specific mRNA transcript to be degraded. | 40 min to 9 hours in mammalian cells | [5] |

| rRNA and tRNA Half-life | Typically much longer than mRNA half-lives, reflecting their greater stability. | >24 hours | [9] |

| m⁶A Turnover Rate (k) | The rate constant for the turnover of N⁶-methyladenosine in polyA+ RNA. | k = 0.244 hr⁻¹ | [1][4] |

| m⁷G Turnover Rate (k) | The rate constant for the turnover of 7-methylguanosine (B147621) in polyA+ RNA. | k = 0.089 hr⁻¹ | [1][4] |

Mandatory Visualizations

Caption: General experimental workflow for ¹³C nucleoside labeling.

Caption: Simplified nucleotide salvage pathway for ¹³C nucleosides.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 11. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Nucleotides

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of Carbon-13 Labeled Nucleotides.

The advent of stable isotope labeling has revolutionized the study of biological macromolecules, providing an unprecedented window into their structure, dynamics, and metabolic fate. Among these techniques, the use of Carbon-13 (¹³C) labeled nucleotides has become an indispensable tool in nucleic acid research and drug development. By replacing the naturally abundant ¹²C with its heavier, non-radioactive ¹³C isotope, researchers can introduce a powerful spectroscopic and analytical handle to dissect the intricate world of DNA and RNA. This guide provides a comprehensive overview of the history, synthesis, and core applications of ¹³C labeled nucleotides, complete with detailed experimental protocols and quantitative data to empower your research.

A Brief History: From Metabolic Tracers to Structural Probes

The journey of ¹³C labeled nucleotides is intrinsically linked to the development of analytical techniques capable of distinguishing between isotopes, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The concept of using stable isotopes as tracers in biological systems began to take shape in the mid-20th century.[1] However, the application to nucleic acids gained significant momentum in the 1980s, driven by the desire to overcome the inherent challenges of studying large RNA and DNA molecules by NMR.[2]

Early methods focused on uniform labeling, where organisms like E. coli were grown on ¹³C-enriched carbon sources (e.g., [¹³C]-glucose) to produce globally labeled biomolecules.[3] A pivotal moment in the chemical synthesis of oligonucleotides was the development of phosphoramidite (B1245037) chemistry in the early 1980s.[4][5] This robust solid-phase synthesis method opened the door for the site-specific incorporation of ¹³C-labeled nucleosides into synthetic DNA and RNA, offering precise control over the placement of the isotopic label.[6] This precision proved crucial for simplifying complex NMR spectra and enabling advanced dynamics experiments that were previously intractable.[7] Concurrently, chemo-enzymatic approaches were refined, combining the flexibility of chemical synthesis for precursors with the efficiency of enzymatic reactions to produce labeled nucleoside triphosphates (NTPs) for in vitro transcription.[8][9]

Today, these synthesis methodologies provide a versatile toolkit that allows researchers to tailor labeling patterns for specific scientific questions, from elucidating atomic-resolution structures and characterizing fleeting conformational states to tracing metabolic pathways in real-time.

Core Applications in Research and Drug Development

The utility of ¹³C labeled nucleotides spans a wide range of applications, primarily centered around NMR spectroscopy and metabolic analysis.

-

Structural Biology (NMR): The primary application is to overcome spectral overlap and line broadening in NMR studies of large nucleic acids.[10] Site-specific or uniform ¹³C labeling, often in combination with ¹⁵N labeling, is a prerequisite for modern multi-dimensional heteronuclear NMR experiments that allow for resonance assignment and the determination of high-resolution 3D structures of RNA and DNA in solution.[3][7]

-

Nucleic Acid Dynamics: ¹³C labeling is essential for studying the conformational dynamics of nucleic acids, which are critical for their function. NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and R₁ρ are used to characterize motions on the microsecond-to-millisecond timescale, such as the transient formation of "excited state" conformations that can be key for ligand recognition or catalytic activity.[11][12]

-

Drug Discovery and Target Validation: By labeling an oligonucleotide or a target RNA/DNA molecule, researchers can use NMR to map binding interfaces with small molecules, peptides, or proteins. This provides crucial insights for structure-based drug design and for understanding the mechanism of action of oligonucleotide-based therapeutics like antisense oligonucleotides and siRNAs.[6]

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions.[13] By providing cells with a ¹³C-labeled carbon source like [¹³C]-glucose, researchers can trace the path of the carbon atoms through various metabolic pathways, including the de novo synthesis of nucleotides.[14][15] Analysis of the ¹³C enrichment patterns in the ribose and base moieties of nucleotides by MS or NMR reveals the relative activity of pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, providing a detailed map of cellular metabolism.[13][16]

Synthesis of ¹³C Labeled Nucleotides: A Comparative Overview

Two primary strategies are employed to generate ¹³C labeled nucleotides and oligonucleotides: chemical synthesis and enzymatic synthesis . The choice of method depends on the desired labeling pattern (site-specific vs. uniform) and the length of the target nucleic acid.

Chemical Solid-Phase Synthesis (Phosphoramidite Method)

This bottom-up approach allows for the precise, site-specific incorporation of labeled monomers into an oligonucleotide of any desired sequence. It is the method of choice for short- to medium-length RNA and DNA (<60 nucleotides) where specific positions need to be labeled.[6][10] The core of this method is the phosphoramidite cycle.

The key building blocks are ¹³C-labeled nucleoside phosphoramidites, which are themselves produced through multi-step chemical synthesis.[10]

Enzymatic and Chemo-Enzymatic Synthesis

This strategy is ideal for producing uniformly labeled or selectively labeled NTPs for the synthesis of longer RNA molecules via in vitro transcription using T7 RNA polymerase.[8][17]

-

Uniform Labeling: Bacteria (e.g., M. methylotrophus or E. coli) are cultured in a medium where the sole carbon source is ¹³C-labeled, such as [¹³C]-methanol or [¹³C]-glucose.[17] The bacteria incorporate the ¹³C into all their biomolecules. The nucleic acids are then harvested, hydrolyzed to nucleoside monophosphates (NMPs), and subsequently phosphorylated to yield uniformly labeled NTPs.

-

Chemo-Enzymatic Labeling: This powerful hybrid approach combines chemical synthesis to create atom-specifically labeled precursors (e.g., a ¹³C-labeled base or ribose) with enzymatic pathways to assemble the final nucleotide.[8][9] This allows for the creation of sophisticated labeling patterns that are inaccessible by other methods, which can significantly simplify NMR spectra for dynamics studies.[8][18]

Data Presentation: Quantitative Synthesis Metrics

The efficiency of synthesizing labeled nucleotides is critical for the feasibility and cost of subsequent experiments. The following tables summarize typical quantitative data associated with the primary synthesis methods.

Table 1: Chemical Synthesis of ¹³C-Labeled Phosphoramidites & Oligonucleotides

| Parameter | Typical Value | Significance | Reference(s) |

|---|---|---|---|

| Overall Yield of Labeled Amidite | 9 - 44% | The multi-step synthesis of the building blocks can have highly variable yields depending on the specific label position and nucleoside. | [6][10] |

| Coupling Efficiency per Cycle | >98-99% | High per-step efficiency is essential for achieving a reasonable overall yield for the final oligonucleotide. | [12][19] |

| Isotopic Enrichment | >99% | Ensures a high proportion of the target molecules contain the ¹³C label, which is critical for signal intensity in NMR. |[6] |

Table 2: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled dNTPs and DNA

| Parameter | Typical Value | Significance | Reference(s) |

|---|---|---|---|

| Yield of Labeled dNTPs | ~80% incorporation | High incorporation of labeled precursors into the final dNTP pool is achieved. | [17][20] |

| Polymerization Efficiency | Quantitative | The polymerase chain reaction to create the final DNA product is highly efficient. | [17][20] |

| Final DNA Yield | Milligram quantities | Sufficient material can be generated for demanding NMR structural studies. |[17][20] |

Table 3: Chemo-Enzymatic Synthesis of Site-Specifically Labeled NTPs

| Parameter | Typical Value | Significance | Reference(s) |

|---|---|---|---|

| Final Yield of ATP | >90% | Highly efficient enzymatic conversion from the labeled base precursor. | [9] |

| Final Yield of GTP | >75% | Demonstrates robust and high-yielding synthesis for purine (B94841) nucleotides. | [9] |

| Synthesis Time | 4-8 hours | The one-pot enzymatic reactions are significantly faster than multi-step chemical syntheses. |[9] |

Experimental Protocols

The following sections provide detailed, representative protocols for the key methodologies discussed. These are intended as a guide and may require optimization for specific target molecules and applications.

Protocol 1: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing a DNA or RNA oligonucleotide with a ¹³C-labeled nucleotide at a specific position using an automated synthesizer.

1. Materials and Reagents:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Unlabeled nucleoside phosphoramidites (A, G, C, T/U)

-

¹³C-labeled nucleoside phosphoramidite of choice

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole, ETT)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

De-blocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA mixture)

2. Synthesis Cycle:

-

Setup: Install the reagents, solid support column, and phosphoramidites (including the labeled amidite at the designated port) on the automated synthesizer. Program the desired sequence.

-

Initial De-blocking: The synthesizer begins by removing the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside on the solid support.

-

Coupling: For the cycle where the label is to be incorporated, the synthesizer delivers the ¹³C-labeled phosphoramidite and activator to the column to form the phosphodiester bond. For all other cycles, the corresponding unlabeled phosphoramidite is used. Coupling times are typically 30-60 seconds.[21]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

Iteration: The cycle of de-blocking, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is synthesized.

3. Cleavage and Deprotection:

-

The solid support is removed from the synthesizer and transferred to a vial.

-

Concentrated ammonium hydroxide is added, and the vial is heated (e.g., at 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

-

The solution is cooled, the supernatant is collected, and the sample is dried in a vacuum centrifuge.

4. Purification:

-

The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge-based purification. The purity and mass are confirmed by MS.

Protocol 2: ¹³C Metabolic Flux Analysis for Nucleotide Synthesis

This protocol describes a typical experiment to trace the flow of carbon from glucose into nucleotides in cultured mammalian cells.

1. Materials and Reagents:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Isotope-free glucose and glutamine

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose)

-

Cell culture plates/flasks

-

Methanol, Chloroform, Water (for extraction)

-

LC-MS/MS system

2. Experimental Workflow:

-

Cell Culture: Plate cells and grow them to ~50% confluency in standard medium.

-

Isotope Labeling: Replace the standard medium with a labeling medium containing the ¹³C-labeled tracer (e.g., DMEM with 10% dialyzed FBS, isotope-free glutamine, and [U-¹³C₆]-glucose).

-

Incubation: Culture the cells in the labeling medium for a time sufficient to approach isotopic steady-state (typically 24-48 hours, depending on the cell doubling time).

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with cold saline.

-

Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) and scrape the cells.

-

Collect the cell lysate and centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites (including nucleotides).

-

-

Sample Analysis:

-

Analyze the metabolite extract using LC-MS/MS.

-

Monitor the mass isotopomer distributions (MIDs) for key metabolites in the nucleotide synthesis pathway (e.g., ribose-5-phosphate, AMP, GMP, UMP, CMP). The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

-

Data Analysis:

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Use computational software (e.g., INCA, METRAN) to fit the corrected MIDs to a metabolic network model. This analysis calculates the relative flux through different pathways (e.g., the contribution of the pentose phosphate pathway vs. glycolysis to ribose synthesis).

-

Conclusion

The development of methods to synthesize and apply ¹³C labeled nucleotides has been a transformative advance for the life sciences. From the precise placement of a single ¹³C atom to uniform labeling of entire molecules, these tools provide researchers with unparalleled power to investigate the fundamental biology of nucleic acids. Chemical synthesis via phosphoramidites offers ultimate control for site-specific labeling, while enzymatic and chemo-enzymatic methods provide efficient routes to longer, uniformly or selectively labeled molecules. The application of these labeled compounds in NMR spectroscopy continues to push the boundaries of structural biology and dynamics, while their use in metabolic flux analysis illuminates the complex web of cellular metabolism. For professionals in drug development, these techniques are critical for understanding drug-target interactions and the metabolic impact of new therapeutic agents. As analytical technologies continue to improve in sensitivity and resolution, the role of ¹³C labeled nucleotides is set to expand, promising even deeper insights into the mechanisms that govern life.

References

- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]

- 11. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 15. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Role of 2'-Deoxycytidine-¹³C₉ in Advancing DNA Synthesis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is fundamental to understanding cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic agents that target these processes. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for tracing the metabolic fate of precursors into newly synthesized DNA. Among the various labeled compounds, 2'-Deoxycytidine-¹³C₉ (¹³C₉-dC) offers a highly specific and sensitive tool for elucidating the dynamics of DNA synthesis. This fully labeled isotopologue of deoxycytidine provides a distinct mass shift that allows for the unambiguous tracking of its incorporation into genomic DNA, thereby offering a direct measure of DNA replication rates. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis associated with the use of 2'-Deoxycytidine-¹³C₉ in DNA synthesis studies.

Core Principles: The Salvage Pathway and Isotope Dilution Mass Spectrometry

The primary mechanism by which exogenously supplied 2'-Deoxycytidine-¹³C₉ is incorporated into cellular DNA is the nucleotide salvage pathway.[1][2] Unlike the de novo synthesis pathway, which builds nucleosides from simpler molecules, the salvage pathway recycles pre-existing nucleosides and bases.[1][2] This is a critical consideration in experimental design, as the activity of the salvage pathway can vary between cell types and under different physiological conditions.

Once introduced into a cell culture or administered in vivo, 2'-Deoxycytidine-¹³C₉ is transported into the cell and subsequently phosphorylated by a series of kinases to form 2'-Deoxycytidine-¹³C₉ triphosphate (¹³C₉-dCTP). This labeled nucleotide triphosphate then serves as a substrate for DNA polymerases during DNA replication, leading to its incorporation into the newly synthesized DNA strand.

The extent of ¹³C₉-dC incorporation is quantified using sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] By measuring the ratio of labeled (¹³C₉-dC) to unlabeled (¹²C-dC) deoxycytidine in hydrolyzed DNA samples, researchers can accurately determine the fraction of newly synthesized DNA. This isotope dilution mass spectrometry approach offers high precision and reproducibility, making it a "gold standard" for quantitative DNA adduct analysis.[5]

Data Presentation: Quantifying DNA Synthesis

Table 1: Enrichment of ¹³C in E. coli DNA after Incubation with ¹³C-Glucose

| Atom % ¹³C in Glucose | Atom % ¹³C in DNA Extract |

| 0 | 1.10 |

| 2 | 1.30 |

| 5 | 1.65 |

| 10 | 2.25 |

| 20 | 3.50 |

| 50 | 7.80 |

This table is adapted from a study investigating the critical level of ¹³C enrichment for successful isolation of ¹³C-labeled DNA and demonstrates the correlation between the abundance of the labeled substrate and its incorporation into DNA.[6][7]

Table 2: Distribution of Unlabeled and ¹³C-Enriched DNA in Density Gradient Fractions

| Density (g/mL) | DNA Concentration (ng/µL) | Atom % ¹³C |

| 1.715 | 10.2 | Natural Abundance |

| 1.721 | 15.8 | 15 |

| 1.727 | 25.5 | 45 |

| 1.735 | 18.3 | 55 |

| 1.742 | 8.1 | 52 |

This table is a representation of data from a DNA stable isotope probing (DNA-SIP) experiment. It shows how DNA with higher ¹³C enrichment bands at a higher density in a cesium chloride gradient.[8]

Experimental Protocols

The following sections detail the key methodologies for conducting a study using 2'-Deoxycytidine-¹³C₉ to measure DNA synthesis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels and allow them to adhere and enter a logarithmic growth phase.

-

Labeling Medium Preparation: Prepare a cell culture medium containing a known concentration of 2'-Deoxycytidine-¹³C₉. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Labeling Incubation: Replace the standard culture medium with the ¹³C₉-dC-containing medium and incubate the cells for the desired period. The incubation time will depend on the cell doubling time and the specific research question.

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated ¹³C₉-dC. Harvest the cells by trypsinization or scraping.

DNA Extraction and Hydrolysis

-

DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.[9] It is crucial to ensure high purity of the DNA to avoid interference in the subsequent LC-MS/MS analysis.

-

DNA Quantification: Accurately quantify the extracted DNA using a fluorometric method such as Qubit or PicoGreen.[9]

-

Enzymatic Hydrolysis: Digest the purified DNA to its constituent nucleosides. A typical enzymatic digestion cocktail includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]

-

Incubate a known amount of DNA (e.g., 1-10 µg) with the enzymatic cocktail at 37°C for a sufficient time (e.g., 2-24 hours) to ensure complete digestion.

-

-

Protein Removal: After digestion, remove the enzymes by protein precipitation (e.g., with cold acetonitrile) or filtration.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the nucleosides in the digested DNA sample using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[4]

-

Column: A C18 column is commonly used for nucleoside separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.[11]

-

-

Mass Spectrometric Detection: Analyze the eluent from the HPLC column using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[12]

-

Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify ¹²C-deoxycytidine and ¹³C₉-deoxycytidine. The precursor and product ion pairs for each analyte need to be optimized.

-

¹²C-dC: Precursor ion (m/z) -> Product ion (m/z)

-

¹³C₉-dC: Precursor ion (m/z) -> Product ion (m/z) (shifted by +9 Da)

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both ¹²C-dC and ¹³C₉-dC.

-

Calculate the percentage of ¹³C₉-dC incorporation using the following formula: % Incorporation = [Peak Area (¹³C₉-dC) / (Peak Area (¹²C-dC) + Peak Area (¹³C₉-dC))] x 100

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of 2'-Deoxycytidine-¹³C₉ incorporation into DNA.

Caption: Experimental workflow for DNA synthesis analysis.

Applications in Drug Development

The use of 2'-Deoxycytidine-¹³C₉ and other stable isotope-labeled nucleosides is invaluable in the field of drug development.

-

Efficacy Studies of DNA Synthesis Inhibitors: By measuring the rate of ¹³C₉-dC incorporation in the presence and absence of a drug candidate, researchers can directly quantify the inhibitory effect of the compound on DNA replication. This provides a clear and quantitative measure of drug efficacy at the molecular level.[5][13]

-

Mechanism of Action Studies: Stable isotope labeling can help elucidate the mechanism of action of novel therapeutics. For example, if a drug is hypothesized to affect the nucleotide salvage pathway, experiments using ¹³C₉-dC can confirm this by showing altered incorporation rates.

-

Pharmacodynamic Biomarkers: The level of ¹³C₉-dC incorporation into DNA can serve as a pharmacodynamic biomarker in preclinical and clinical studies. This allows for the assessment of target engagement and the biological effect of a drug over time.

-

Personalized Medicine: In the future, stable isotope labeling techniques could be used to assess the sensitivity of a patient's tumor to a particular DNA synthesis inhibitor, potentially guiding personalized treatment strategies.

Conclusion

2'-Deoxycytidine-¹³C₉ is a powerful tool for the quantitative analysis of DNA synthesis. Its use in conjunction with LC-MS/MS provides a highly sensitive and specific method for measuring the rate of DNA replication in a variety of research and drug development settings. The ability to directly trace the fate of a DNA precursor into the final macromolecule offers unparalleled insights into the complex processes of cell proliferation and the mechanisms of action of DNA-targeting therapeutics. As analytical technologies continue to advance, the application of stable isotope-labeled nucleosides like 2'-Deoxycytidine-¹³C₉ is poised to further revolutionize our understanding of DNA metabolism and accelerate the development of novel therapies for a wide range of diseases.

References

- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Critical Level of 13C Enrichment for the Successful Isolation of 13C Labeled DNA [ideas.repec.org]

- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

2'-Deoxycytidine-¹³C₉: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 2'-Deoxycytidine-¹³C₉ as a stable isotope tracer in metabolic research. The focus is on its utility in tracking the synthesis of DNA and understanding the dynamics of pyrimidine (B1678525) nucleotide metabolism. This document outlines the relevant metabolic pathways, provides generalized experimental protocols, and discusses the analytical methods for detecting and quantifying the incorporation of this tracer.

Introduction to Stable Isotope Tracing with 2'-Deoxycytidine-¹³C₉

Stable isotope tracing is a powerful methodology for dissecting metabolic pathways in living systems. By introducing molecules enriched with heavy, non-radioactive isotopes, researchers can follow the metabolic fate of these compounds. 2'-Deoxycytidine-¹³C₉ is a specialized tracer where all nine carbon atoms of the deoxycytidine molecule are replaced with the ¹³C isotope. This heavy labeling provides a distinct mass shift that can be readily detected by mass spectrometry, making it an excellent tool for quantifying the contribution of exogenous deoxycytidine to the intracellular nucleotide pools and newly synthesized DNA.

The primary application of 2'-Deoxycytidine-¹³C₉ lies in its ability to trace the salvage pathway of pyrimidine nucleotide synthesis. Cells can generate pyrimidine nucleotides through two main routes: the de novo synthesis pathway, which builds the pyrimidine ring from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and nucleobases. By providing ¹³C₉-labeled deoxycytidine, researchers can specifically measure the flux through the salvage pathway and its contribution to the DNA synthesis.

Metabolic Pathways of Deoxycytidine

The metabolism of deoxycytidine is primarily centered around its phosphorylation to deoxycytidine monophosphate (dCMP) and its subsequent incorporation into DNA. This process is a key part of the pyrimidine salvage pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a crucial mechanism for recycling nucleosides and nucleobases from the degradation of nucleic acids or from extracellular sources. For deoxycytidine, the key steps are:

-

Transport: Extracellular 2'-Deoxycytidine-¹³C₉ is transported into the cell.

-

Phosphorylation: Deoxycytidine kinase (DCK) phosphorylates 2'-Deoxycytidine-¹³C₉ to 2'-Deoxycytidine-¹³C₉ monophosphate (dCMP-¹³C₉).

-

Further Phosphorylation: dCMP-¹³C₉ is subsequently phosphorylated to deoxycytidine diphosphate (B83284) (dCDP-¹³C₉) and then to deoxycytidine triphosphate (dCTP-¹³C₉).

-

DNA Incorporation: dCTP-¹³C₉ serves as a substrate for DNA polymerases and is incorporated into newly synthesized DNA strands.

De Novo Pyrimidine Synthesis Pathway

In contrast to the salvage pathway, the de novo pathway synthesizes pyrimidine nucleotides from basic precursors like bicarbonate, aspartate, and glutamine. This pathway produces uridine (B1682114) monophosphate (UMP), which can then be converted to other pyrimidine nucleotides, including dCTP. When tracing with 2'-Deoxycytidine-¹³C₉, the labeling in the dCTP pool will be diluted by the unlabeled dCTP produced through this de novo pathway.

Quantitative Data Presentation

Table 1: Isotopic Enrichment of Deoxycytidine Nucleotides in Cancer Cell Line XYZ after 24-hour Incubation with 100 µM 2'-Deoxycytidine-¹³C₉.

| Metabolite | Isotopic Enrichment (M+9, %) |

| dCMP | 45.2 ± 3.1 |

| dCDP | 42.8 ± 2.9 |

| dCTP | 40.5 ± 2.5 |

Table 2: Percentage of Newly Synthesized DNA from 2'-Deoxycytidine-¹³C₉ in Different Cell Lines.

| Cell Line | Treatment | % New DNA from Tracer |

| Cell Line A | Control | 15.7 ± 1.8 |

| Cell Line A | Drug X | 8.2 ± 1.1 |

| Cell Line B | Control | 32.4 ± 2.5 |

| Cell Line B | Drug X | 25.1 ± 2.2 |

Experimental Protocols

The following sections provide a generalized protocol for a stable isotope tracing experiment using 2'-Deoxycytidine-¹³C₉ in cultured cells.

Experimental Workflow

The 13C Isotope: A Natural Abundance with Profound Implications for Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The subtle presence of the stable isotope carbon-13 (13C) in nature, while small in proportion, casts a significant and informative signature across the landscape of mass spectrometry. This naturally occurring isotope, accounting for approximately 1.1% of all carbon atoms, provides a powerful tool for elucidating molecular formulas, tracing metabolic pathways, and understanding complex biological systems. This technical guide delves into the core principles of 13C's natural abundance, its tangible effects on mass spectrometric analysis, and the experimental methodologies that leverage this phenomenon for scientific discovery.

The Foundation: Natural Abundance of Carbon and Other Key Elements

All elements exist as a mixture of isotopes, atoms with the same number of protons but different numbers of neutrons. The relative amount of each isotope is referred to as its natural abundance. For carbon, the two stable isotopes are 12C and 13C.[1][2][3] The precise isotopic abundances of elements commonly found in organic molecules are crucial for the accurate interpretation of mass spectra.

| Isotope | Atomic Mass (Da) | Natural Abundance (%) | Nuclear Spin (I) |

| 12C | 12.000000 | 98.93 | 0 |

| 13C | 13.003355 | 1.07 | 1/2 |

| 14N | 14.003074 | 99.632 | 1 |

| 15N | 15.000109 | 0.368 | 1/2 |

| 16O | 15.994915 | 99.757 | 0 |

| 17O | 16.999131 | 0.038 | 5/2 |

| 18O | 17.999160 | 0.205 | 0 |

Table 1: Natural abundance of stable isotopes of carbon, nitrogen, and oxygen. Data sourced from WebElements and other isotopic abundance tables.[1][4]

The "M+1" Peak: A Direct Consequence of 13C Abundance

In mass spectrometry, the molecular ion peak (M+) represents the mass of the molecule with the most abundant isotopes (e.g., 12C, 1H, 16O). However, due to the natural abundance of 13C, a smaller peak is consistently observed at a mass-to-charge ratio (m/z) one unit higher than the molecular ion. This is known as the M+1 peak and it arises from the population of molecules that contain a single 13C atom.[5][6][7]

The relative intensity of the M+1 peak is directly proportional to the probability of a molecule containing one 13C atom, which in turn depends on the number of carbon atoms in the molecule. This relationship provides a valuable method for estimating the number of carbon atoms in an unknown compound.

The approximate number of carbon atoms can be calculated using the following formula:

Number of Carbons ≈ (Intensity of M+1 peak / Intensity of M+ peak) / 0.011 [8][9]

Where 0.011 is the approximate natural abundance of 13C (1.1%).

| Number of Carbon Atoms | Approximate Relative Intensity of M+1 Peak (%) |

| 1 | 1.1 |

| 5 | 5.5 |

| 10 | 11.0 |

| 20 | 22.0 |

| 50 | 55.0 |

Table 2: The theoretical relative intensity of the M+1 peak as a function of the number of carbon atoms in a molecule. This provides a quick reference for estimating the carbon count from a mass spectrum.

Leveraging 13C: Experimental Protocols in Mass Spectrometry

The predictable nature of 13C's influence on mass spectra allows for its use as a powerful tracer in metabolic studies. By introducing molecules enriched with 13C into a biological system, researchers can track their transformation through various metabolic pathways. Methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in these analyses.

Experimental Protocol: 13C-Metabolic Flux Analysis using GC-MS

This protocol outlines the key steps for tracing the metabolism of a 13C-labeled substrate, such as glucose, in cell culture.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing a known concentration of the 13C-labeled substrate (e.g., [U-13C6]glucose).

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline.

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Derivatization:

-

Dry the metabolite extract, for instance, under a stream of nitrogen.

-

Derivatize the dried metabolites to increase their volatility for GC analysis. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the individual metabolites based on their boiling points and interactions with the column.

-

The mass spectrometer then analyzes the mass-to-charge ratio of the eluting compounds and their fragments, allowing for the identification and quantification of 13C incorporation.[10][11][12]

-

Experimental Workflow for 13C-Labeled Metabolomics